An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By analyzing the distinct functional groups and structural motifs, we present a detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and MS data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of such spectra, intended to serve as a practical resource for researchers. The synthesis of predictive data with robust experimental methodology aims to empower scientists in the identification, characterization, and quality control of this and structurally related compounds.
Introduction
2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid is a heterocyclic compound featuring a pyrimidine core, a cyclohexyl ring, and a carboxylic acid functionality. This unique combination of a hydrogen-bond donor and acceptor, a lipophilic aliphatic ring, and a polar carboxylic acid group suggests its potential for diverse biological activities. Rigorous structural elucidation is a cornerstone of chemical research and drug development, for which spectroscopic techniques are indispensable. This guide provides a predictive yet scientifically grounded analysis of the key spectroscopic signatures of the title compound.
The insights herein are derived from the well-established spectroscopic behaviors of its constituent fragments, including cyclohexanecarboxylic acid and 4,6-dimethoxypyrimidine derivatives. By dissecting the molecule into these components, we can anticipate the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns that collectively form its unique spectroscopic fingerprint. This document is structured to provide not only the predicted data but also the underlying scientific rationale and the practical steps for experimental verification.
Molecular Structure and Predicted Spectroscopic Profile
A foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. The atom numbering scheme presented below will be used for the assignment of NMR signals.
Figure 1: Molecular structure of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are based on the analysis of structurally similar compounds and established chemical shift principles.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the pyrimidine, methoxy, and cyclohexyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and may exchange with trace water in the solvent. |
| ~5.8 | Singlet | 1H | H-5 | The proton on the pyrimidine ring is in an electron-rich environment due to the two methoxy groups, leading to an upfield shift compared to unsubstituted pyrimidine. |
| ~3.9 | Singlet | 6H | 2 x -OCH₃ | The two methoxy groups are chemically equivalent and appear as a sharp singlet. |
| ~3.0 | Multiplet | 1H | H-2' | This proton is alpha to both the pyrimidine ring and the carboxylic acid, leading to significant deshielding. |
| ~2.4 | Multiplet | 1H | H-1' | This proton is alpha to the carboxylic acid group and will be deshielded. |
| 1.2 - 2.0 | Multiplets | 8H | Cyclohexyl -CH₂- | The remaining methylene protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~178 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~172 | C-4, C-6 | The carbons of the pyrimidine ring attached to the methoxy groups are significantly deshielded. |
| ~165 | C-2 | The carbon of the pyrimidine ring attached to the cyclohexyl group. |
| ~85 | C-5 | The carbon of the pyrimidine ring bearing a proton will be shifted upfield relative to the other pyrimidine carbons. |
| ~54 | -OCH₃ | The carbons of the methoxy groups. |
| ~45 | C-1' | The carbon bearing the carboxylic acid group. |
| ~40 | C-2' | The carbon attached to the pyrimidine ring. |
| 25 - 35 | Cyclohexyl -CH₂- | The remaining four methylene carbons of the cyclohexyl ring. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR spectra of small molecules like 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid.[1]
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Sample Preparation:
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Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the solubility of the analyte.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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-
Instrument Setup:
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Insert the NMR tube into the spinner turbine and place it in the magnet.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.
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¹H NMR Acquisition:
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Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
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Use a 30-45° pulse angle to ensure adequate signal intensity without saturating the spins.
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Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.
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Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
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Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
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Use a 30° pulse angle.
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A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
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Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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-
Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the spectrum to obtain pure absorption signals.
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Perform a baseline correction.
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Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
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Integrate the signals in the ¹H NMR spectrum.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid is expected to show characteristic absorption bands for its functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic acid |
| 2930, 2850 | Medium-Strong | C-H stretch | Cyclohexyl |
| ~1700 | Strong | C=O stretch | Carboxylic acid |
| 1580, 1470 | Medium-Strong | C=N, C=C stretch | Pyrimidine ring |
| ~1250, ~1050 | Strong | C-O stretch | Methoxy groups |
Experimental Protocol for FT-IR Data Acquisition
A common and straightforward method for analyzing solid samples is using an Attenuated Total Reflectance (ATR) accessory.[2]
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Instrument Preparation:
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Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.
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Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
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-
Background Spectrum Acquisition:
-
With the clean ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
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-
Sample Analysis:
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
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Acquire the sample spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.
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Data Processing:
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The software will automatically subtract the background spectrum from the sample spectrum.
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Perform a baseline correction if necessary.
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Label the significant peaks.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.
Predicted Mass Spectrum Data
For 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid (C₁₃H₁₈N₂O₄), the predicted mass spectrometric data using electrospray ionization (ESI) is as follows:
| m/z (mass-to-charge ratio) | Ion | Interpretation |
| 267.1345 | [M+H]⁺ | Molecular ion plus a proton (positive ion mode) |
| 265.1188 | [M-H]⁻ | Molecular ion minus a proton (negative ion mode) |
| 221 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 139 | [Dimethoxypyrimidine]⁺ | Fragmentation leading to the dimethoxypyrimidine cation |
Experimental Protocol for ESI-MS Data Acquisition
Electrospray ionization is a soft ionization technique well-suited for polar molecules like the target compound.[3][4]
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Sample Preparation:
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Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[4]
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A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.[3]
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal intensity and stability.
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-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode, or both.
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Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-500).
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For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) and perform an internal or external calibration.
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-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
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Analyze the fragmentation pattern to gain structural information.
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If high-resolution data is acquired, calculate the elemental composition of the molecular ion and key fragments.
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Integrated Spectroscopic Workflow
The comprehensive characterization of a novel compound relies on the synergistic use of multiple spectroscopic techniques. The following workflow illustrates a logical sequence for such an analysis.
Figure 2: A typical experimental workflow for the spectroscopic characterization of a novel organic compound.
Conclusion
This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanecarboxylic acid. By systematically evaluating the contributions of its structural components, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The inclusion of standardized experimental protocols provides a practical framework for researchers to acquire and validate this data. It is our assertion that this guide will serve as a valuable resource for scientists engaged in the synthesis, identification, and application of this and related chemical entities, thereby facilitating advancements in medicinal chemistry and drug discovery.
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